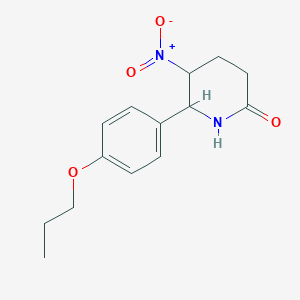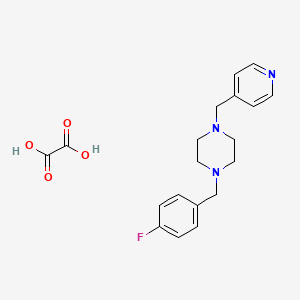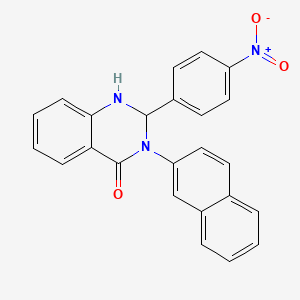
5-nitro-6-(4-propoxyphenyl)-2-piperidinone
説明
Synthesis Analysis
The synthesis of compounds related to 5-Nitro-6-(4-propoxyphenyl)-2-piperidinone involves complex organic reactions that are meticulously designed to achieve the desired molecular structure. For instance, the synthesis of optical isomers and related compounds often utilizes optically active diols and specific chemical moieties to achieve the desired stereochemistry and functional groups necessary for further reactions (Sakoda, Kamikawaji, & Seto, 1992).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Nitro-6-(4-propoxyphenyl)-2-piperidinone is characterized by specific conformations and substituent orientations. X-ray crystallography and NMR techniques are often employed to elucidate these structures, revealing chair or boat conformations of the piperidine ring and the spatial arrangement of substituents which are crucial for understanding the compound's reactivity and properties (Prasad et al., 2008; Sukumar et al., 1994).
Chemical Reactions and Properties
The chemical reactivity of 5-Nitro-6-(4-propoxyphenyl)-2-piperidinone and its analogs involves a variety of organic reactions, including nitro-Mannich reactions, Michael additions, and asymmetric synthesis techniques. These reactions enable the introduction of diverse substituents into the piperidinone framework, significantly affecting the compound's electronic and steric properties (Urushima et al., 2010).
Physical Properties Analysis
The physical properties of 5-Nitro-6-(4-propoxyphenyl)-2-piperidinone derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure. The presence of nitro, propoxy, and piperidinone groups contributes to specific intermolecular interactions that define these properties. Crystallography studies provide detailed insights into the arrangement of molecules in the solid state and the types of interactions that stabilize the crystal structure (Eckhardt et al., 2020).
Chemical Properties Analysis
The chemical properties of 5-Nitro-6-(4-propoxyphenyl)-2-piperidinone and related compounds are characterized by their reactivity towards various chemical agents. Studies on nucleophilic substitutions, catalytic reactions, and the synthesis of complex molecules from simple precursors highlight the versatility of these compounds in organic synthesis. The presence of functional groups such as nitro, ether, and piperidinone significantly influences their reactivity and the types of chemical transformations they can undergo (Hamed, 1997).
特性
IUPAC Name |
5-nitro-6-(4-propoxyphenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-9-20-11-5-3-10(4-6-11)14-12(16(18)19)7-8-13(17)15-14/h3-6,12,14H,2,7-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLKACSEXGPRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(CCC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Nitro-6-(4-propoxyphenyl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorobenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4015441.png)
![3-{3-[4-(2-fluorophenyl)-1-piperazinyl]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4015456.png)


![7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4015474.png)
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-nitrophenol](/img/structure/B4015488.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4015492.png)

![11-(2-furyl)-3-(4-methylphenyl)-10-(2-thienylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015505.png)

![N-[3-(isobutyrylamino)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4015528.png)

![N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4015541.png)
![(1S*,6R*)-9-{[5-(hydroxymethyl)-2-furyl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4015542.png)